4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,6-dimethylmorpholin-4-ylmethyl group and three methyl groups at positions 5, 7, and 8. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-11-6-12(2)18-16(7-17(21)23-19(18)15(11)5)10-20-8-13(3)22-14(4)9-20/h6-7,13-14H,8-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUMMRRQSYHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322898 | |
| Record name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844456-49-1 | |
| Record name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which introduces an aminoalkyl substituent into the chromen-2-one core. The reaction typically involves the condensation of a chromen-2-one derivative with formaldehyde and 2,6-dimethylmorpholine under acidic conditions . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid: This compound has a similar morpholinylmethyl group but differs in the core structure, which is a benzoic acid instead of chromen-2-one.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol: This compound has a more complex structure with additional functional groups and rings.
The uniqueness of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Overview of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one is a synthetic derivative belonging to the class of chromones. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the dimethylmorpholine moiety may enhance its solubility and bioactivity.
Antioxidant Activity
Chromone derivatives have been extensively studied for their antioxidant properties. The presence of hydroxyl groups in the structure can facilitate electron donation to neutralize free radicals. Research indicates that similar compounds exhibit significant scavenging activity against reactive oxygen species (ROS), which can be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
Compounds within the chromone family often show anti-inflammatory effects. They can inhibit key inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX). Studies have demonstrated that chromone derivatives can reduce inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Anticancer Potential
Several studies have reported that chromones exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt pathway and activation of caspases. Research into related compounds has shown promising results in various cancer cell lines, indicating that 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one may also possess similar properties.
Neuroprotective Effects
There is emerging evidence that chromone derivatives may provide neuroprotective benefits. Their ability to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
Case Studies
- Antioxidant Study : In a study evaluating various chromone derivatives for their antioxidant capacity using DPPH and ABTS assays, a compound with structural similarities to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one demonstrated significant radical scavenging activity (IC50 values comparable to established antioxidants).
- Anti-inflammatory Research : A research article highlighted the effects of a chromone derivative on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 significantly.
- Anticancer Activity : A recent study focused on a series of chromone derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
